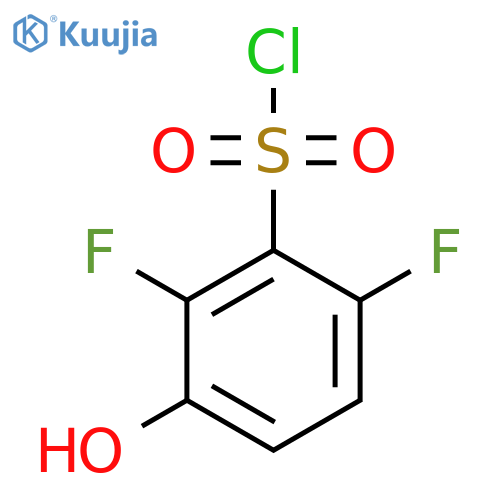Cas no 1203494-61-4 (2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride)

1203494-61-4 structure
商品名:2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride
CAS番号:1203494-61-4
MF:C6H3ClF2O3S
メガワット:228.601026773453
MDL:MFCD19201292
CID:5206395
PubChem ID:55279355
2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride
- 2,6-Difluoro-3-hydroxybenzene-1-sulfonylchloride
- 2,6-Difluoro-3-hydroxybenzenesulfonylchloride
- 2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride
-
- MDL: MFCD19201292
- インチ: 1S/C6H3ClF2O3S/c7-13(11,12)6-3(8)1-2-4(10)5(6)9/h1-2,10H
- InChIKey: JZXUSBODOOOBFZ-UHFFFAOYSA-N
- ほほえんだ: ClS(C1C(=CC=C(C=1F)O)F)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 276
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 62.8
2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-199016-2.5g |
2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride |
1203494-61-4 | 2.5g |
$1931.0 | 2023-08-31 | ||
| Enamine | EN300-199016-1g |
2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride |
1203494-61-4 | 1g |
$986.0 | 2023-08-31 | ||
| Enamine | EN300-199016-0.25g |
2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride |
1203494-61-4 | 0.25g |
$906.0 | 2023-08-31 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01025276-1g |
2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride |
1203494-61-4 | 95% | 1g |
¥4893.0 | 2023-04-05 | |
| Enamine | EN300-199016-0.1g |
2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride |
1203494-61-4 | 0.1g |
$867.0 | 2023-08-31 | ||
| Enamine | EN300-199016-1.0g |
2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride |
1203494-61-4 | 1g |
$986.0 | 2023-06-08 | ||
| Enamine | EN300-199016-0.05g |
2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride |
1203494-61-4 | 0.05g |
$827.0 | 2023-08-31 | ||
| Enamine | EN300-199016-10.0g |
2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride |
1203494-61-4 | 10g |
$4236.0 | 2023-06-08 | ||
| Enamine | EN300-199016-10g |
2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride |
1203494-61-4 | 10g |
$4236.0 | 2023-08-31 | ||
| Enamine | EN300-199016-5g |
2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride |
1203494-61-4 | 5g |
$2858.0 | 2023-08-31 |
2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride 関連文献
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
1203494-61-4 (2,6-difluoro-3-hydroxybenzene-1-sulfonyl chloride) 関連製品
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
